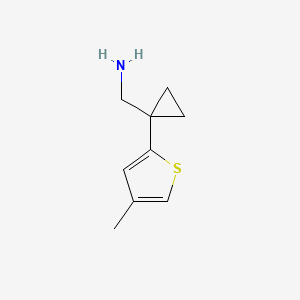
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO3S It is a derivative of benzenesulfonamide, characterized by the presence of diethyl and hydroxymethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylamine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzenesulfonamide.
Reduction: N,N-Diethyl-4-(aminomethyl)benzenesulfonamide.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
N,N-Diethyl-4-aminobenzenesulfonamide: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-12(4-2)16(14,15)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3 |
Clave InChI |
FTVUGGDEGXBIBT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


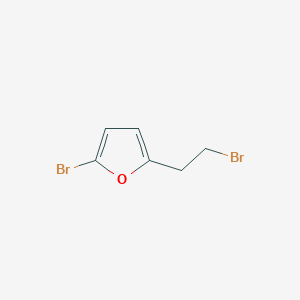
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
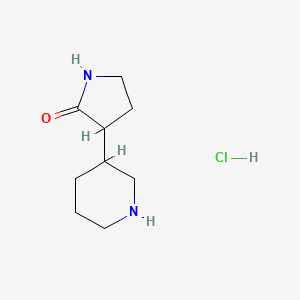
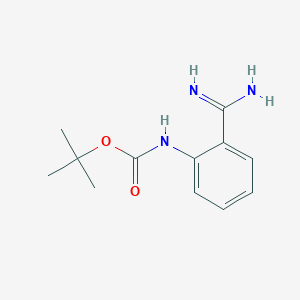
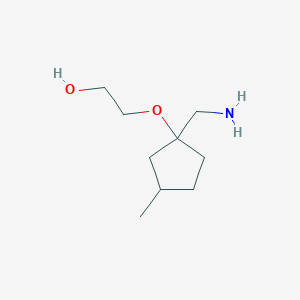

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

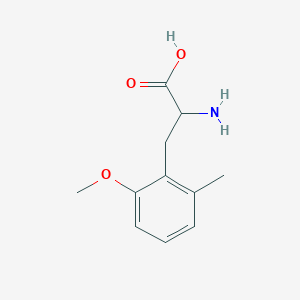

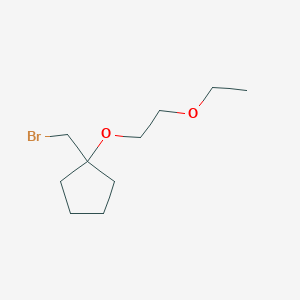
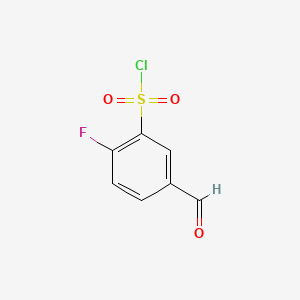
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
